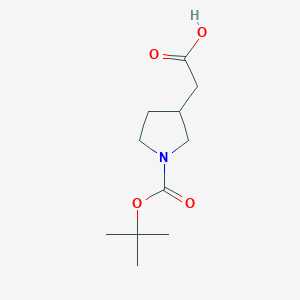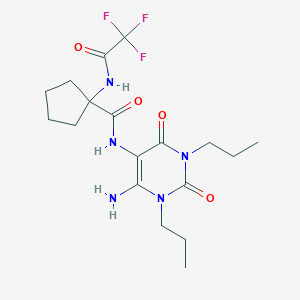
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione, also known as EMMD, is a cyclic diketone compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and material science.
Mechanism Of Action
The mechanism of action of 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione has been found to exhibit significant antioxidant and anti-inflammatory effects. It has been shown to reduce oxidative stress, protect against DNA damage, and inhibit the production of pro-inflammatory cytokines. Additionally, 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione has been found to exhibit neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, the compound has some limitations, including its low solubility in water and limited bioavailability.
Future Directions
There are several future directions for 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione research. One potential area of study is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione and its potential applications in the treatment of various diseases. Furthermore, the development of novel drug delivery systems could enhance the bioavailability of 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione and improve its therapeutic efficacy.
Conclusion:
In conclusion, 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione is a cyclic diketone compound that has gained significant attention in scientific research for its potential applications in various fields. The compound exhibits significant antioxidant and anti-inflammatory effects and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione and its potential applications in the treatment of various diseases.
Synthesis Methods
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of ethyl 2-oxocyclohexanecarboxylate with formaldehyde and subsequent reduction with sodium borohydride. The final product is obtained by treatment with acetic acid and methanol.
Scientific Research Applications
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
properties
CAS RN |
179177-11-8 |
|---|---|
Product Name |
4-Ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione |
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-ethoxy-5-(methoxymethyl)-4-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O4/c1-4-15-11(2)8(7-14-3)5-9(12)6-10(11)13/h8H,4-7H2,1-3H3 |
InChI Key |
WLNYUNFXWQKZFE-UHFFFAOYSA-N |
SMILES |
CCOC1(C(CC(=O)CC1=O)COC)C |
Canonical SMILES |
CCOC1(C(CC(=O)CC1=O)COC)C |
synonyms |
1,3-Cyclohexanedione,4-ethoxy-5-(methoxymethyl)-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



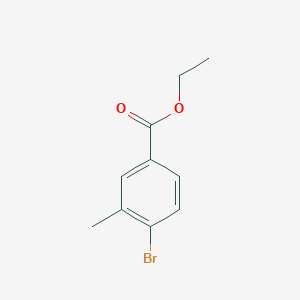




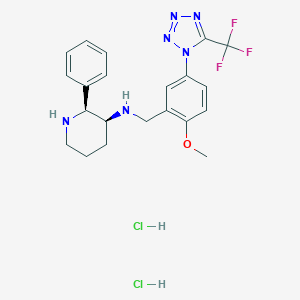

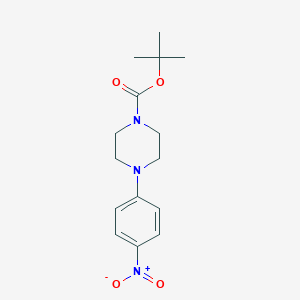
![1h-Thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B64662.png)



